molecular formula C10H8ClNO3 B1530694 6-chloro-4-methoxy-1H-indole-2-carboxylic acid CAS No. 1782640-77-0

6-chloro-4-methoxy-1H-indole-2-carboxylic acid

Cat. No. B1530694
M. Wt: 225.63 g/mol
InChI Key: XWTMCWOYEZEPKU-UHFFFAOYSA-N
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Description

“6-chloro-4-methoxy-1H-indole-2-carboxylic acid” is a chemical compound with the CAS Number: 1782640-77-0 . It has a molecular weight of 225.63 . The IUPAC name for this compound is the same as the common name .


Molecular Structure Analysis

The InChI code for “6-chloro-4-methoxy-1H-indole-2-carboxylic acid” is 1S/C10H8ClNO3/c1-15-9-3-5 (11)2-7-6 (9)4-8 (12-7)10 (13)14/h2-4,12H,1H3, (H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

  • Antiviral Activity

    • Field: Virology
    • Application: Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
    • Method: These compounds were prepared and tested for their inhibitory activity against various viruses .
    • Results: One of the compounds showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .
  • Anti-inflammatory Activity

    • Field: Immunology
    • Application: Indole derivatives have been found to possess anti-inflammatory properties .
    • Method: These compounds were synthesized and tested for their ability to reduce inflammation .
    • Results: The specific outcomes of these studies are not mentioned in the source, but the overall conclusion is that indole derivatives have potential as anti-inflammatory agents .
  • Anticancer Activity

    • Field: Oncology
    • Application: Indole derivatives have been used in the treatment of cancer cells .
    • Method: These compounds were synthesized and tested for their antiproliferative activity against various cancer cell lines .
    • Results: The specific outcomes of these studies are not mentioned in the source, but the overall conclusion is that indole derivatives have potential as anticancer agents .
  • Anti-HIV Activity

    • Field: Virology
    • Application: Indole derivatives have been reported to possess anti-HIV properties .
    • Method: These compounds were synthesized and tested for their inhibitory activity against the HIV virus .
    • Results: The specific outcomes of these studies are not mentioned in the source, but the overall conclusion is that indole derivatives have potential as anti-HIV agents .
  • Antioxidant Activity

    • Field: Biochemistry
    • Application: Indole derivatives have been found to possess antioxidant properties .
    • Method: These compounds were synthesized and tested for their ability to neutralize free radicals .
    • Results: The specific outcomes of these studies are not mentioned in the source, but the overall conclusion is that indole derivatives have potential as antioxidants .
  • Antimicrobial Activity

    • Field: Microbiology
    • Application: Indole derivatives have been used in the treatment of microbial infections .
    • Method: These compounds were synthesized and tested for their antimicrobial activity against various microbes .
    • Results: The specific outcomes of these studies are not mentioned in the source, but the overall conclusion is that indole derivatives have potential as antimicrobial agents .
  • Inhibitors of E. coli MurD ligase

    • Field: Biochemistry
    • Application: Indole derivatives have been used as inhibitors of E. coli MurD ligase .
    • Method & Results: The specific methods of application or experimental procedures, and the results or outcomes obtained are not available in the source .
  • Interleukin-2 Inducible T Cell Kinase Inhibitors

    • Field: Immunology
    • Application: Indole derivatives have been used as interleukin-2 inducible T cell kinase inhibitors .
    • Method & Results: The specific methods of application or experimental procedures, and the results or outcomes obtained are not available in the source .
  • Inhibitors of Gli1-mediated Transcription in Hedgehog Pathway

    • Field: Molecular Biology
    • Application: Indole derivatives have been used as inhibitors of Gli1-mediated transcription in the Hedgehog pathway .
    • Method & Results: The specific methods of application or experimental procedures, and the results or outcomes obtained are not available in the source .

properties

IUPAC Name

6-chloro-4-methoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-15-9-3-5(11)2-7-6(9)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTMCWOYEZEPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=C(N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-methoxy-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
GP Miley - 2019 - search.proquest.com
… When 4chloro-2-methoxybenzaldehyde (37) is used as a starting material, the resulting 6-chloro4-methoxy-1H-indole-2-carboxylic acid methyl ester (39) is formed in fair to good yield. …
Number of citations: 0 search.proquest.com

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